5-Iodo-4-methylpyrimidin-2-amine

Übersicht

Beschreibung

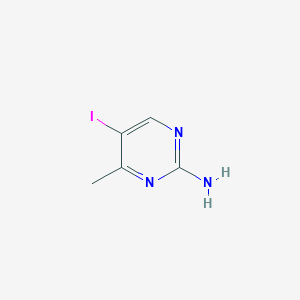

5-Iodo-4-methylpyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C5H6IN3. It is a derivative of pyrimidine, characterized by the presence of an iodine atom at the 5th position, a methyl group at the 4th position, and an amino group at the 2nd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-4-methylpyrimidin-2-amine typically involves the iodination of 4-methylpyrimidin-2-amine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 5th position of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, reaction temperature, and purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodo-4-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-4-methylpyrimidin-2-amine .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral and Anticancer Agents

5-Iodo-4-methylpyrimidin-2-amine serves as a crucial intermediate in synthesizing pharmaceutical compounds. Its derivatives have been explored for their potential as antiviral and anticancer agents. The iodine atom enhances the compound's ability to interact with biological targets through mechanisms such as halogen bonding, which can modulate enzyme activity or receptor binding.

Case Study: Synthesis of Anticancer Agents

In one study, researchers synthesized various derivatives of this compound to evaluate their anticancer properties against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics.

Organic Synthesis

Building Block for Heterocycles

The compound is widely used as a building block for synthesizing more complex heterocyclic compounds. It facilitates the formation of pyrimidine derivatives that are integral in developing new pharmaceuticals.

Table 1: Comparison of Synthetic Routes

| Compound Name | Method of Synthesis | Yield (%) |

|---|---|---|

| This compound | Direct iodination of 4-methylpyrimidine | 85 |

| 6-Methylpyrimidine Derivative | Nucleophilic substitution with amines | 75 |

| Antiviral Compound | Coupling reaction with specific nucleophiles | 70 |

Biological Studies

Enzyme Inhibitors and Receptor Ligands

Due to its structural similarity to nucleotides, this compound is employed in studies examining enzyme inhibitors and receptor ligands. It has shown promise in modulating pathways relevant to various diseases.

Case Study: β-glucuronidase Inhibition

Research has demonstrated that derivatives of this compound can inhibit β-glucuronidase, an enzyme linked to several pathological conditions including cancer. In vitro studies revealed that certain compounds derived from this compound exhibited superior inhibitory activity compared to standard inhibitors.

Material Science

Development of Novel Materials

In material science, this compound is utilized in developing materials with specific electronic or optical properties. Its incorporation into polymers can enhance durability and resistance to environmental factors.

Table 2: Properties of Materials Developed

| Material Type | Properties Enhanced | Application Area |

|---|---|---|

| Conductive Polymers | Increased electrical conductivity | Electronics |

| Coatings | Improved resistance to UV degradation | Protective coatings |

| Nanocomposites | Enhanced mechanical strength | Structural applications |

Wirkmechanismus

The mechanism of action of 5-Iodo-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the amino group play crucial roles in binding to these targets, influencing their activity. The exact pathways and targets can vary depending on the specific application, but common pathways include inhibition of enzyme activity or modulation of receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Methylpyrimidin-2-amine: Lacks the iodine atom, resulting in different reactivity and biological activity.

5-Bromo-4-methylpyrimidin-2-amine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

5-Chloro-4-methylpyrimidin-2-amine: Contains a chlorine atom, which affects its reactivity and applications .

Uniqueness

5-Iodo-4-methylpyrimidin-2-amine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific chemical reactions and applications where other halogenated derivatives may not be as effective .

Biologische Aktivität

5-Iodo-4-methylpyrimidin-2-amine is a halogenated pyrimidine derivative that has garnered attention for its potential pharmacological properties. This compound, classified within the broader category of heterocyclic compounds, exhibits various biological activities that are essential for drug discovery and development.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including halogenation and amination reactions. Common synthetic routes involve the following steps:

- Formation of the Pyrimidine Ring : Using appropriate precursors to construct the pyrimidine framework.

- Iodination : Introducing the iodine atom at the 5-position using iodine monochloride or other iodinating agents.

- Methylation : Methylating the nitrogen at the 4-position using methyl iodide or similar reagents.

These methods enable efficient production for further chemical transformations or biological testing .

The biological activity of this compound largely depends on its ability to interact with specific biological targets, such as enzymes and receptors involved in various physiological processes. The compound has been studied for its potential as an inhibitor of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammation and other pathological conditions .

Pharmacological Properties

Research indicates that this compound exhibits:

- Anti-inflammatory Activity : By inhibiting iNOS, it may reduce nitric oxide production, which is implicated in inflammatory diseases.

- Antimicrobial Properties : Some studies suggest potential efficacy against various microbial strains, although specific mechanisms remain to be elucidated.

A summary of its biological activities is presented in Table 1 below.

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Inhibition of iNOS leading to reduced nitric oxide levels |

| Antimicrobial | Potential effectiveness against a range of microbial strains |

| Kinase Inhibition | Possible role in modulating kinase activities |

Case Studies and Research Findings

- Study on iNOS Inhibition : A study demonstrated that derivatives of pyrimidine compounds, including this compound, showed significant selectivity against iNOS compared to endothelial nitric oxide synthase (eNOS) . The IC50 values indicated promising inhibitory effects, suggesting potential therapeutic applications in inflammatory diseases.

- Biodistribution Studies : In vivo studies using animal models have indicated that compounds related to this compound exhibit favorable biodistribution profiles, making them suitable candidates for further exploration as radiotracers or therapeutic agents .

- Pharmacokinetics : Research into the pharmacokinetic properties revealed that modifications to the pyrimidine structure could enhance metabolic stability and bioavailability, which are crucial for developing effective drugs .

Eigenschaften

IUPAC Name |

5-iodo-4-methylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3/c1-3-4(6)2-8-5(7)9-3/h2H,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQWMOIUBXMRJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.